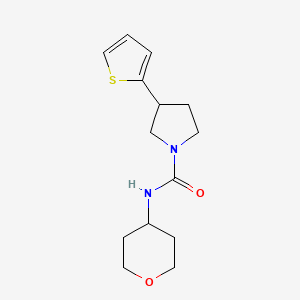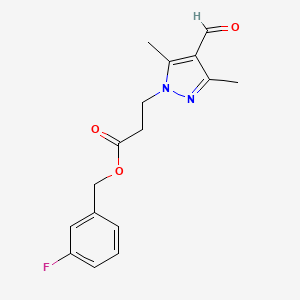
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been investigated for its anti-inflammatory and analgesic properties. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential use as a drug delivery system, as it has been shown to have a high affinity for certain receptors.
作用機序
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is believed to exert its effects by modulating the activity of certain receptors in the body. Specifically, N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to bind to the CB2 receptor, which is involved in immune function and inflammation. By binding to this receptor, N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to reduce inflammation and pain. N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has also been shown to have a neuroprotective effect, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to have a high affinity for certain receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is that it has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
将来の方向性
There are a number of future directions for research on N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, particularly with regard to its effects on the CB2 receptor. Additionally, future research could investigate the potential use of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide as a drug delivery system, particularly for drugs that target the CB2 receptor. Finally, future research could investigate the safety and efficacy of N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide in humans, particularly with regard to its potential use as an anti-inflammatory or analgesic agent.
合成法
N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxytetrahydrofuran with 2-bromoacetylthiophene, which produces 4-(2-bromoacetyl)tetrahydrofuran. The second step involves the reaction of 4-(2-bromoacetyl)tetrahydrofuran with pyrrolidine-1-carboxylic acid, which produces N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide.
特性
IUPAC Name |
N-(oxan-4-yl)-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(15-12-4-7-18-8-5-12)16-6-3-11(10-16)13-2-1-9-19-13/h1-2,9,11-12H,3-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCUESKBUJWGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)
![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)
![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)
![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)
![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]ethanone](/img/structure/B2923967.png)
![Oxan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923968.png)
![(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2923969.png)
![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)
![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2923973.png)